Tau Peptide (298-312) Trifluoroacetate
CAS No.: 330456-47-8
Cat. No.: VC11666237
Molecular Formula: C74H117F3N20O21
Molecular Weight: 1679.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330456-47-8 |
|---|---|
| Molecular Formula | C74H117F3N20O21 |
| Molecular Weight | 1679.8 g/mol |
| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1 |
| Standard InChI Key | SBQIDYHJMHPUSL-YOJJNFEZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Synthetic Characteristics of Tau Peptide (298-312) Trifluoroacetate
Primary Sequence and Molecular Identity
The peptide sequence of Tau (298-312) is H-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-OH, as confirmed by Bachem . This 15-amino-acid fragment corresponds to a region within the microtubule-binding domain (MBD) of tau, which is critical for its interaction with tubulin and subsequent microtubule stabilization. The trifluoroacetate salt form enhances solubility and stability for experimental use.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇₄H₁₁₇F₃N₂₀O₂₁ |
| Molecular Weight | 1,671.83 g/mol |
| CAS Number | 330456-47-8 |
| Sequence Position | Tau residues 298–312 |
Synthesis and Purification
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by high-performance liquid chromatography (HPLC) purification . Industrial-scale production employs automated synthesizers to ensure batch consistency, critical for reproducibility in structural and functional studies.
Biochemical Properties and Aggregation Dynamics
Aggregation Propensity and Pathological Relevance
Tau Peptide (298-312) contains a PHF6* motif (Val-Gln-Ile-Val-Tyr-Lys), which drives its aggregation into β-sheet-rich fibrils analogous to those found in neurofibrillary tangles . Thioflavin T (ThT) fluorescence assays demonstrate that mutations within this motif significantly alter aggregation kinetics:
Table 2: Aggregation Behavior of PHF6* Variants
| Mutation | ThT Fluorescence Signal | Aggregation Phenotype |
|---|---|---|
| VQIVYK | High | Fibrillar aggregates |
| VAIYAK | Low | Non-fibrillar oligomers |
These findings underscore the sequence-specific nature of tau aggregation, with implications for designing aggregation inhibitors .
Modulation by Osmolytes and Small Molecules
Natural osmolytes differentially regulate tau conformation and aggregation. Myo-inositol, betaine, and TMAO promote aggregation, while glycerophosphocholine (GPC) suppresses it by stabilizing soluble tau conformers . This modulation is attributed to osmolyte-induced changes in hydrophobic interactions within the peptide core .
Interactions with Cellular Components
Tubulin and Microtubule Binding
The peptide binds to the taxol pocket of β-tubulin, a property exploited for encapsulating nanomaterials inside microtubules . Conjugation of Tau (298-312) to gold nanoparticles enables their encapsulation within microtubules, demonstrating potential for drug delivery systems .
Post-Translational Modifications (PTMs)
PTMs within the MBD, such as lysine succinylation (K311) and tyrosine phosphorylation (Y310), alter tau’s tubulin-binding affinity:
Table 3: PTM Effects on Tubulin Binding
| Modification | Binding Affinity | Structural Consequence |
|---|---|---|
| Succinylation-K311 | Reduced | Destabilized tau-microtubule interactions |
| Phosphorylation-Y310 | Moderate | Enhanced oligomerization |
These modifications likely influence tau’s pathological aggregation in Alzheimer’s disease .
Role in Neurodegenerative Disease Mechanisms
Pathological Aggregation in Tauopathies
In Alzheimer’s disease, hyperphosphorylated tau dissociates from microtubules and aggregates into paired helical filaments (PHFs). The PHF6* motif in Tau (298-312) is a nucleation site for fibril formation, with phosphorylation at Y310 exacerbating aggregation .
Cross-Talk with Amyloid-β Pathology
Tau aggregation is synergistically enhanced by amyloid-β oligomers, which promote tau hyperphosphorylation via kinase activation. This interplay underscores the peptide’s utility in modeling Alzheimer’s disease mechanisms .
Emerging Applications in Research and Nanotechnology
Nanodevice Development
The peptide’s ability to bind microtubule interiors has been harnessed for encapsulating gold nanoparticles, enabling novel applications in biosensing and targeted drug delivery .
Therapeutic Target Exploration
Small-molecule inhibitors targeting the PHF6* motif, such as protein-like polymers, reduce fibril propagation in cellular models . These findings highlight the peptide’s role in screening potential therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume